2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Description
2-methoxy-5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This disruption prevents the conversion of prothrombin to thrombin, a key step in clot formation. As a result, the compound can prevent thrombosis, the formation of harmful blood clots within blood vessels .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies in animal models . The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-11-17(25-2)18(13-14)26(23,24)20-15-7-9-16(10-8-15)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOMRWVLYCHWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.